molecular formula C18H14BrClN2O4 B3473942 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3473942
M. Wt: 437.7 g/mol
InChI Key: JOILQASENIUVHD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate Chalcone: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol yields the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with 2-cyanothioacetamide in ethanol in the presence of a base like trimethylamine to form the pyrrole ring.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,5-dimethylpyrrole: A similar compound with a different substitution pattern on the pyrrole ring.

    4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with similar bromophenyl substitution.

Uniqueness

1-(4-Bromophenyl)-3-chloro-4-[(2,4-dimethoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-bromophenyl)-3-chloro-4-(2,4-dimethoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4/c1-25-12-7-8-13(14(9-12)26-2)21-16-15(20)17(23)22(18(16)24)11-5-3-10(19)4-6-11/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOILQASENIUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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